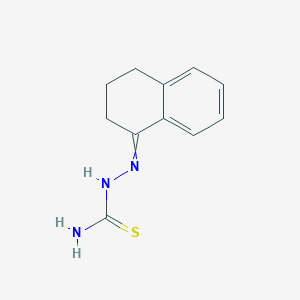

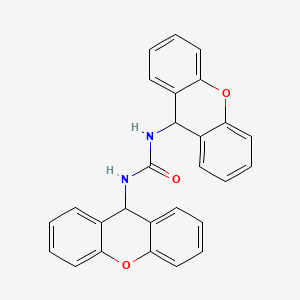

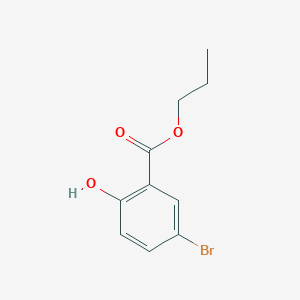

![molecular formula C8H9B B3189982 [(S)-1-Bromoethyl]benzene CAS No. 3756-40-9](/img/structure/B3189982.png)

[(S)-1-Bromoethyl]benzene

Descripción general

Descripción

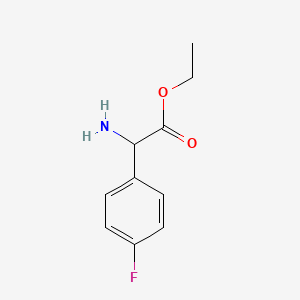

“[(S)-1-Bromoethyl]benzene” is a derivative of benzene, which is the simplest organic, aromatic hydrocarbon . It is also known by other names such as α-Methylbenzyl bromide, α-Phenethyl bromide, α-Phenylethyl bromide, (α-Bromoethyl)benzene, 1-Bromo-1-phenylethane, 1-Phenethyl bromide, 1-Phenyl-1-bromoethane, and 1-Phenylethyl bromide .

Synthesis Analysis

The synthesis of benzene derivatives like “[(S)-1-Bromoethyl]benzene” often involves electrophilic aromatic substitution reactions . The order of reactions can change the products produced. For instance, two reactions, an acylation and a bromination, can be used to synthesize benzene derivatives . The acylation puts a meta director on the benzene ring . If the reaction is reversed, an ortho/para directing bromine is added first .Molecular Structure Analysis

Benzene, the parent compound of “[(S)-1-Bromoethyl]benzene”, has a planar hexagonal structure in which all the carbon atoms are sp^2 hybridized, and all the carbon-carbon bonds are equal in length . The six-membered ring in benzene is a perfect hexagon, with all carbon-carbon bonds having an identical length of 1.40 Å .Chemical Reactions Analysis

Benzene undergoes electrophilic aromatic substitution reactions . It is unreactive toward bromine unless a catalyst is used, and then it undergoes substitution reactions rather than the addition reactions that are typical of alkenes . Benzene reacts with concentrated nitric acid at 323-333K in the presence of concentrated sulphuric acid to form nitrobenzene .Physical And Chemical Properties Analysis

Benzene is a colorless liquid with a characteristic odor . It is immiscible in water but soluble in organic solvents . It has a density of 0.87g cm^-3 . It is lighter than water and has a moderate boiling point and a high melting point .Aplicaciones Científicas De Investigación

Polymerization Initiator

(S)-1-Bromoethyl benzene serves as a monofunctional initiator in atom transfer radical polymerization (ATRP) of styrene and acrylonitrile. This compound facilitates the formation of polymers with controlled structures and compositions, essential in material science and engineering (Al‐harthi et al., 2007).

Synthesis of Fluorescent Compounds

In the synthesis of fluorescent materials, (S)-1-Bromoethyl benzene is used as a precursor. It contributes to the formation of compounds with unique photoluminescence properties, which are significant in optoelectronics and sensing applications (Zuo-qi, 2015).

Precursor for Graphene Nanoribbons

This compound is a precursor for the synthesis of planar one-dimensional graphene nanoribbons. These nanoribbons, with controlled edge morphology and narrow widths, have potential applications in nanotechnology and electronics (Patil et al., 2012).

Catalyst in Organic Synthesis

(S)-1-Bromoethyl benzene plays a role in catalyzing various organic reactions. For instance, it's used in the palladium-catalyzed formation of indeno[1,2-c]chromenes, which is a method to introduce molecular complexity and diversity from simple starting materials (Pan et al., 2014).

Synthesis of Dendritic Carbosilanes

It's utilized in the modular construction of dendritic carbosilanes, allowing sequential divergent and convergent steps for dendritic extension. This is crucial in the field of dendrimer chemistry, where precise molecular architectures are required (Casado & Stobart, 2000).

In Hydrogenation Reactions

This compound is involved in the study of benzene hydrogenation, where it aids in understanding the effects of different nanoparticle shapes on catalytic selectivity. Such insights are vital in catalysis and materials science (Bratlie et al., 2007).

Mecanismo De Acción

The mechanism for electrophilic aromatic substitution reactions of benzene involves two steps . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(1S)-1-bromoethyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRUGYDDEMGVDY-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(S)-1-Bromoethyl]benzene | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

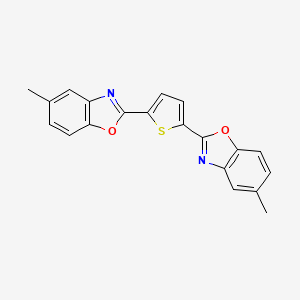

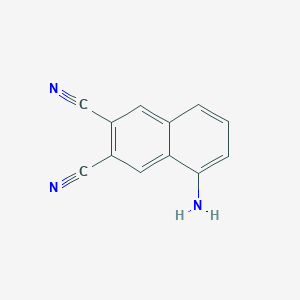

![(1r,2r,3s,4s)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3189901.png)